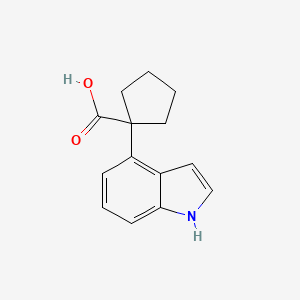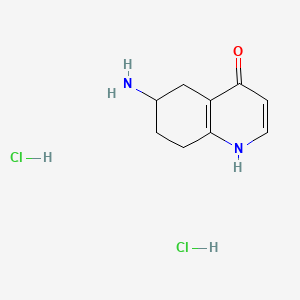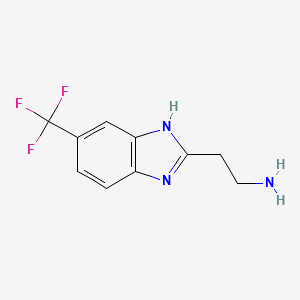
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a compound belonging to the benzimidazole class, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Industrial production methods often employ microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods .
Analyse Des Réactions Chimiques
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer activities.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It targets key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases and apoptosis-regulating proteins . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:
2-Benzyl benzimidazole: Known for its opioid activity and potential for abuse.
Piperidine benzimidazolone: Another class of benzimidazole derivatives with distinct pharmacological properties.
The uniqueness of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Numéro CAS |
944903-90-6 |
|---|---|
Formule moléculaire |
C10H10F3N3 |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3-4,14H2,(H,15,16) |
Clé InChI |
RHGJMUALZRVXCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
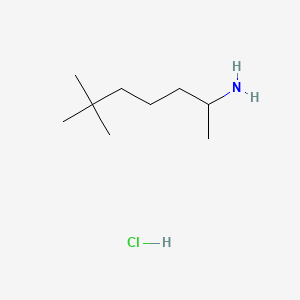
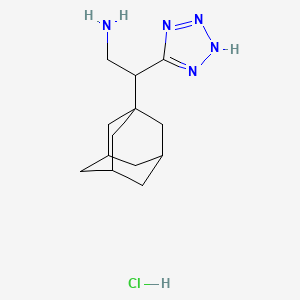
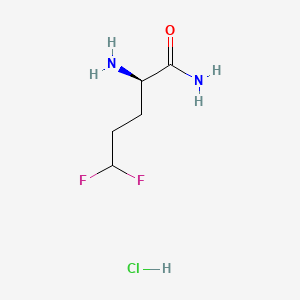
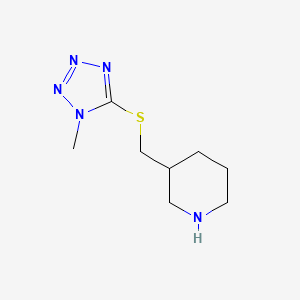
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
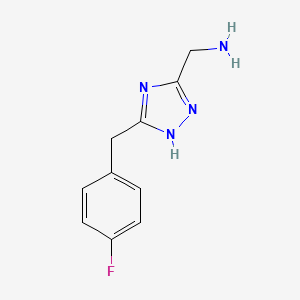
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
